Beta defensin 3 -

Beta defensin 3

Catalog Number: EVT-246958
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta defensin 3 is a member of the beta defensin family, which consists of small, cationic antimicrobial peptides. These peptides play a crucial role in the innate immune system, providing defense against a variety of pathogens, including bacteria, fungi, and viruses. Beta defensin 3 is primarily expressed in epithelial tissues, such as the skin and respiratory tract, and is known for its broad-spectrum antimicrobial activity and involvement in immune regulation.

Source

Beta defensin 3 is encoded by the DEFB103B gene located on chromosome 8 in humans. This gene is part of a larger family of defensins that are found across various vertebrate species, highlighting its evolutionary significance in host defense mechanisms . The peptide consists of 45 amino acids and is characterized by its high positive charge and amphiphilic nature, which contribute to its ability to disrupt microbial membranes .

Classification

Beta defensins are classified into three main categories based on their structure and disulfide bonding patterns: alpha, beta, and theta defensins. Beta defensin 3 belongs to the beta category, which is distinguished by specific patterns of disulfide bonds that stabilize the peptide structure. This classification reflects both evolutionary relationships and functional roles within the immune system .

Synthesis Analysis

Methods

The synthesis of beta defensin 3 can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. Recombinant techniques involve cloning the DEFB103B gene into expression vectors, followed by transformation into suitable host cells (e.g., bacteria or yeast) for protein expression. Solid-phase peptide synthesis allows for the chemical assembly of the peptide in a stepwise manner, facilitating the incorporation of specific amino acids .

Technical Details

In recombinant synthesis, the process typically includes:

  1. Gene Cloning: The DEFB103B gene is amplified and inserted into an expression vector.
  2. Transformation: The vector is introduced into host cells that will produce beta defensin 3.
  3. Induction: Conditions are manipulated to induce protein expression.
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography or high-performance liquid chromatography.

For solid-phase synthesis:

  1. Resin Preparation: A solid support resin is prepared to anchor the first amino acid.
  2. Coupling Reactions: Amino acids are sequentially added through coupling reactions.
  3. Cleavage: The completed peptide is cleaved from the resin and purified.
Molecular Structure Analysis

Structure

Beta defensin 3 features a compact structure stabilized by three disulfide bonds. Its secondary structure predominantly consists of three anti-parallel beta-strands that contribute to its stability and function . The specific arrangement of these strands allows for effective interaction with microbial membranes.

Data

  • Molecular Weight: Approximately 5 kDa
  • Amino Acid Sequence: GIINTLQKYYCRVRGGRCAVLSCLPKEEQIGKCSTRGRKCCRRKK
  • Disulfide Bonds: Cys I-Cys V, Cys II-Cys IV, Cys III-Cys VI
Chemical Reactions Analysis

Reactions

Beta defensin 3 primarily engages in reactions involving membrane disruption of pathogens. Its cationic nature allows it to interact with negatively charged components of microbial membranes, leading to membrane permeabilization and cell lysis . This mechanism involves electrostatic interactions that destabilize membrane integrity.

Technical Details

The mechanism can be described as follows:

  1. Binding: Beta defensin 3 binds to microbial surfaces through electrostatic attraction.
  2. Membrane Disruption: The peptide aggregates on the membrane, forming pores that compromise membrane integrity.
  3. Cell Lysis: The formation of pores leads to loss of cellular contents and eventual cell death.
Mechanism of Action

Process

Beta defensin 3 exerts its antimicrobial effects through multiple mechanisms:

  • Membrane Disruption: As previously mentioned, it disrupts microbial membranes.
  • Immune Modulation: It acts as a ligand for G protein-coupled receptors involved in immune signaling pathways, influencing inflammation and immune responses .
  • Regulation of Inflammatory Processes: Beta defensin 3 has been shown to modulate Toll-like receptor signaling pathways, enhancing innate immunity .

Data

Research indicates that beta defensin 3 can act as a neutral antagonist at melanocortin receptors, blocking both stimulatory and inhibitory signals related to pigmentation and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in aqueous solutions due to its cationic nature.
  • Stability: Generally stable under physiological conditions but can be sensitive to extreme pH or temperature changes.

Chemical Properties

  • Charge: Highly positive due to the presence of multiple basic amino acids.
  • Amphiphilicity: Exhibits both hydrophilic and hydrophobic regions which facilitate interaction with lipid membranes.

Relevant data includes:

  • pI (Isoelectric Point): Approximately 9.0
  • Melting Point: Not typically applicable due to its peptide nature.
Applications

Scientific Uses

Beta defensin 3 has several applications in scientific research and potential therapeutic uses:

  • Antimicrobial Agents: Explored as a natural antibiotic alternative due to its broad-spectrum activity against various pathogens .
  • Wound Healing: Investigated for its role in promoting healing processes through immune modulation.
  • Cancer Research: Studied for its potential effects on tumor growth regulation via immune system interactions .
  • Gene Therapy: Modified versions of beta defensin 3 are being researched for enhancing tissue regeneration and osteogenesis in dental applications .
Molecular Structure and Functional Determinants of Beta Defensin 3

Evolutionary Conservation of γ-Core Motif and Ancestral Host Defense Mechanisms

The γ-core motif (residues 23–41) within human β-defensin 3 (HBD3) represents an ancient host-defense module critical to its function. This motif, characterized by the signature GXC-X₃-₉-CC sequence, serves as the folding nucleus for the full-length peptide. During oxidative folding, the γ-core β-hairpin forms the disulfide bond Cys²³-Cys⁴¹ within 30 minutes in physiological conditions, preceding other structural elements [2]. This rapid folding is conserved across species and is stable in human serum for >60 minutes, underscoring its role as an evolutionary scaffold for defensin diversification.

Functionally, the isolated γ-core peptide retains:

  • Antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli)
  • Antiviral action against HIV and herpes simplex virus by binding CD98 receptors to inhibit viral entry [2]
  • Chemotactic properties for immune cells, despite lacking the full defensin structure

Table 1: Functional Retention in HBD3 γ-Core vs. Full-Length Peptide

FunctionFull-Length HBD3γ-Core Peptide
Antibacterial activityYesYes
Antiviral activityYesYes
CD98 bindingYesYes
Serum stability (t₁/₂)>3 hours>1 hour
Folding initiation time30 minImmediate

This evolutionary conservation highlights the γ-core as a primordial host-defense template [2] [9].

Disulfide Bond Architecture and Structural Stability in Antimicrobial Activity

HBD3 contains three invariant disulfide bonds (Cys¹¹-Cys⁴⁰, Cys¹⁸-Cys³³, Cys²³-Cys⁴¹) that stabilize its triple-stranded β-sheet fold. Remarkably, antimicrobial function persists even when disulfide connectivity is altered or eliminated:

  • Linear ABU-HBD3 (cysteine replaced by α-aminobutyric acid) exhibits enhanced bactericidal activity against E. coli (MIC 4 μg/mL) and S. aureus (MIC 8 μg/mL) compared to the wild-type peptide [6]
  • Peptides with non-native disulfide pairings (e.g., Cys¹¹-Cys⁴¹, Cys¹⁸-Cys⁴⁰, Cys²³-Cys³³) retain ~90% activity against Candida albicans [6]
  • Terminal truncations (e.g., HBD3Δ10, lacking residues 1–9) show reduced potency against S. aureus, indicating the N-terminus is structurally critical despite disulfide independence [6]

Table 2: Antimicrobial Activity of HBD3 Structural Variants

VariantDisulfide StatusMIC vs. E. coli (μg/mL)MIC vs. S. aureus (μg/mL)
Wild-type HBD3Native (1-5,2-4,3-6)1010
ABU-HBD3No disulfides48
HBD3ANon-native (1-6,2-5,3-4)1215
HBD3Δ10Native25>50

The disulfide network primarily confers protease resistance and thermal stability rather than direct functional competence. This plasticity enables therapeutic engineering of minimized, redox-insensitive analogs [3] [6].

Dimerization Dynamics and Its Role in Membrane Interaction

HBD3 self-associates into symmetric dimers via β²-strand interactions, a state essential for high-affinity membrane engagement. Key features include:

  • Concentration-dependent oligomerization: Dimers form at μM concentrations, creating an extended cationic surface that enhances electrostatic attraction to anionic microbial membranes [4] [6]
  • Membrane disruption mechanism: Dimeric HBD3 inserts into bilayers via two loops (residues 16–21 and 30–35), causing phospholipid clustering and curvature stress (≥30% membrane thinning in POPC/PIP₂ systems) [7]
  • Functional consequences:
  • Monomeric HBD3 analogues show 4-fold reduced bactericidal activity
  • Dimerization enables synergistic binding to phosphatidylinositol 4,5-bisphosphate (PIP₂), a key step in disrupting eukaryotic membranes [7]

Table 3: Dimer vs. Monomer Functional Properties

PropertyDimeric HBD3Monomeric HBD3
Membrane insertion depth12–15 Å5–8 Å
PIP₂ clustering capacityHigh (≥6 lipids/peptide)Low (1–2 lipids/peptide)
MIC vs. P. aeruginosa5 μg/mL20 μg/mL
Hemolytic activityLow (HC₅₀ >200 μg/mL)Undetectable

Molecular dynamics simulations reveal that dimer dissociation precedes deep membrane insertion, with the two-loop regions anchoring the peptide to lipid headgroups [7] [10].

Role of Cationic Charge Distribution in Pathogen Selectivity

HBD3’s +11 net charge (highest among human defensins) is asymmetrically distributed, forming two cationic poles:

  • Pole 1: N-terminal residues (e.g., Arg¹⁴, Lys¹⁵)
  • Pole 2: C-terminal residues (e.g., Arg⁴², Lys⁴⁴, Lys⁴⁵) [1]

This bipolar design enables:

  • Electrostatic targeting of anionic microbial membranes while sparing zwitterionic mammalian cells
  • Receptor antagonism: Both poles bind melanocortin receptors (MC1R/MC4R), blocking agonist (α-MSH) and inverse agonist (ASIP) signaling [1]
  • Salt resistance: Activity persists at 150 mM NaCl due to high charge density (>0.24 charges/residue)

Charge distribution also governs pathogen selectivity:

  • Gram-negative bacteria: Primarily targeted by C-terminal peptides (e.g., 20AA peptide: residues 26–45, +7 charge), which permeabilize outer membranes via LPS displacement [3] [8]
  • Gram-positive bacteria: Require N-terminal engagement (e.g., 10AA peptide: residues 1–10, +4 charge) for lipoteichoic acid binding [6]
  • Melanocortin receptors: Bipolar charge enables HBD3 to act as a neutral antagonist by sterically blocking both agonists and inverse agonists [1] [4]

Table 4: Charge-Dependent Functional Specificity

HBD3 RegionNet ChargeKey TargetsPrimary Function
Full-length (1–45)+11Broad-spectrum microbes, MC1R/MC4RAntimicrobial, receptor antagonist
N-terminal (1–17)+4S. aureus, C. albicansMembrane disruption
C-terminal (26–45)+7E. coli, P. aeruginosaLPS binding, outer membrane permeabilization
γ-core (23–41)+5HIV, HSV, CD98 receptorViral entry inhibition

Engineering studies confirm that C-terminal charge reduction (e.g., L25P analog, +7 charge) diminishes activity against P. aeruginosa by >8-fold but enhances specificity for Gram-positive pathogens [3] [8].

Properties

Product Name

Beta defensin 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.